Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate
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Overview
Description
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate typically involves the reaction of 4-fluoroaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-fluoroaniline with sulfonyl chloride: This step involves the formation of the sulfonamide intermediate.
Esterification with methyl chloroacetate: The intermediate is then reacted with methyl chloroacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted fluorophenyl compounds.
Scientific Research Applications
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The fluorophenyl ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)sulfonylamino]acetate
- Methyl 2-[(4-bromophenyl)sulfonylamino]acetate
- Methyl 2-[(4-methylphenyl)sulfonylamino]acetate
Uniqueness
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a methyl acetate moiety, with a fluorinated phenyl ring. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Matrix Metalloproteinase Inhibition : Similar compounds have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and disease progression, particularly in cancer. For instance, a related compound was shown to exhibit 60-fold higher potency against MMP-1 compared to its analogs, suggesting that modifications in structure can significantly impact biological activity .
- Neurotensin Receptor Modulation : Compounds with similar structural motifs have been reported to act on neurotensin receptors, which are implicated in pain modulation. For example, certain derivatives exhibited selective binding and functional activity at the neurotensin receptor type 2 (NTS2), indicating potential for pain management applications .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antitumor Activity : Preliminary studies suggest that thiazole derivatives related to this compound may exhibit antitumor properties through modulation of histone deacetylases (HDACs). For example, a derivative demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetylated histones and induction of apoptosis in cancer cell lines .
- Antimicrobial Properties : Thiazole compounds have shown broad-spectrum antimicrobial activity. Research indicates that modifications in the phenyl ring can enhance antibacterial efficacy against various pathogens.
Data Table: Summary of Biological Activities
Case Studies
- MMP Inhibition Study : A study utilized a series of synthesized compounds similar to this compound to evaluate their inhibitory effects on MMP-1. The results indicated that structural modifications significantly influenced the potency, with some compounds achieving IC50 values as low as 0.5 µM .
- Neurotensin Receptor Modulation : In a pharmacological assessment involving neurotensin receptor assays, compounds derived from this structure showed promising results in modulating pain pathways in animal models. Notably, one compound exhibited an IC50 value of 38 nM at NTS2, demonstrating its potential as a therapeutic agent for pain management .
- Antitumor Efficacy : In xenograft models using human myelodysplastic syndrome cells, a related thiazole derivative displayed significant antitumor activity. The study highlighted the compound's ability to induce G1 cell cycle arrest and apoptosis in treated cells .
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOMTDETIOPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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